2-Thiophenecarboxylic acid, 4-(methylsulfonyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

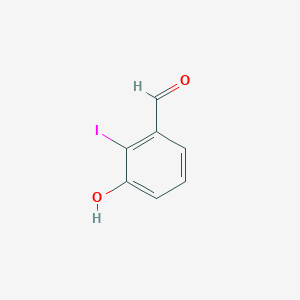

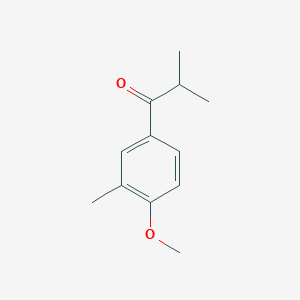

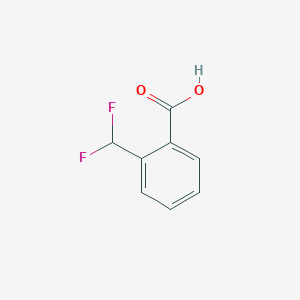

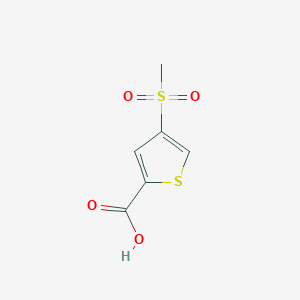

2-Thiophenecarboxylic acid, 4-(methylsulfonyl)-, is a compound that features both a thiophene ring and a methylsulfonyl group. The thiophene ring is a five-membered heterocycle containing sulfur, which is known for its aromatic properties and stability. The methylsulfonyl group is a functional group containing sulfur, oxygen, and a methyl group, which can impart various chemical properties such as increased solubility in water and potential biological activity.

Synthesis Analysis

The synthesis of compounds related to 2-Thiophenecarboxylic acid, 4-(methylsulfonyl)-, can be achieved through various methods. For instance, the synthesis of dianionic-headed surfactants with similar sulfonyl and carboxylic acid functionalities can be performed through the radical addition of methyl 2-((ethoxycarbonothioyl)thio)acetate to linear terminal olefins followed by oxidation with peroxyformic acid . Additionally, a radical relay strategy has been developed to generate 3-(methylsulfonyl)benzo[b]thiophenes, which involves a photocatalyzed reaction with sodium metabisulfite under visible light, indicating the versatility of radical-based methods in synthesizing sulfonyl-containing thiophene derivatives .

Molecular Structure Analysis

The molecular structure of 2-Thiophenecarboxylic acid, 4-(methylsulfonyl)-, would consist of a thiophene ring substituted with a methylsulfonyl group at the 4-position and a carboxylic acid group. The presence of these functional groups is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of thiophene derivatives can be quite diverse. For example, thiophene-2-carboxanilides react with chlorosulfonic acid to yield sulfonyl chlorides, which can further react with amino acids to produce various derivatives . This indicates that the thiophene ring can participate in electrophilic substitution reactions, which is a common pathway for introducing different substituents onto the ring. Moreover, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves the reaction of sulfonylacrylonitriles with methyl thioglycolate, followed by hydrolysis/decarboxylation and acylation steps . These reactions highlight the chemical versatility of thiophene derivatives when functionalized with sulfonyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Thiophenecarboxylic acid, 4-(methylsulfonyl)-, would be influenced by both the thiophene ring and the methylsulfonyl group. The aromatic nature of the thiophene ring could contribute to the compound's stability and potential pi-pi interactions. The methylsulfonyl group could increase the compound's polarity and potentially improve its solubility in polar solvents. The presence of the carboxylic acid group would make the compound acidic and capable of forming salts and esters, which could be relevant in various chemical applications and biological interactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Proton Conductivity

A study described the synthesis of poly(thiophenylenesulfonic acid), which exhibits excellent proton conductivity due to high carrier concentration, demonstrating its potential application in the field of polyaromatic electrolytes for energy and materials science (Miyatake et al., 1997).

Organic Synthesis

Research on the acylaminomethylation of 2-acylthiophenes, including 2-thiophenecarboxylic acid and its esters, has been conducted, highlighting methods for creating derivatives through chemical reactions, which is crucial for the development of organic synthesis methodologies (Gol'dfarb et al., 1986).

Nonlinear Optical Materials

A series of conjugated thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors were synthesized, showcasing their utility in nonlinear optical materials due to efficient second-order optical nonlinearities and high thermal stability (Chou et al., 1996).

Structural Chemistry

The single crystal X-ray structure of a specific derivative of 2-thiophenecarboxylic acid, 4-(methylsulfonyl)-, was determined, contributing to the understanding of molecular structures in the field of structural chemistry (Ramazani et al., 2011).

Synthesis of Sulfone-substituted Thiophene Chromophores

Research on the synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics emphasized the role of these compounds in the development of optical materials, highlighting the advantages of the sulfone group as a synthetic flexible acceptor with broad transparency in the visible spectrum (Chou et al., 1996).

Eigenschaften

IUPAC Name |

4-methylsulfonylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S2/c1-12(9,10)4-2-5(6(7)8)11-3-4/h2-3H,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQZXJWBSJMXJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566885 |

Source

|

| Record name | 4-(Methanesulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100704-38-9 |

Source

|

| Record name | 4-(Methylsulfonyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100704-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methanesulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)